molecular formula C13H15NO2 B6362142 1,6-Diethyl-1H-indole-2-carboxylic acid CAS No. 1240570-70-0

1,6-Diethyl-1H-indole-2-carboxylic acid

Cat. No.: B6362142
CAS No.: 1240570-70-0
M. Wt: 217.26 g/mol
InChI Key: FKUTVAZESJQZPY-UHFFFAOYSA-N
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Description

1,6-Diethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a key structural component in many bioactive molecules, making it a valuable target for synthetic and medicinal chemistry.

Mechanism of Action

Target of Action

Indole derivatives, such as 1,6-Diethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology, and are the primary targets of these compounds .

Mode of Action

The interaction of this compound with its targets results in a series of changes at the molecular level. For instance, indole-2-carboxylic acid has been shown to inhibit the strand transfer of HIV-1 integrase . This interaction disrupts the normal function of the target, leading to the desired therapeutic effects .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For example, they are involved in the metabolism of tryptophan, an essential amino acid . The degradation of tryptophan in higher plants produces indole-3-acetic acid, a plant hormone . The influence of indole derivatives on these pathways can have downstream effects on a variety of biological processes .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given the broad-spectrum biological activities of indole derivatives . These compounds have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . Understanding these environmental influences can provide valuable insights into the optimal use of this compound.

Chemical Reactions Analysis

1,6-Diethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1,6-Diethyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

1,6-Diethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

Properties

IUPAC Name

1,6-diethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-5-6-10-8-12(13(15)16)14(4-2)11(10)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUTVAZESJQZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(N2CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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